2-(trifluoromethyl)furan-3,4-dicarboxylic Acid

Descripción general

Descripción

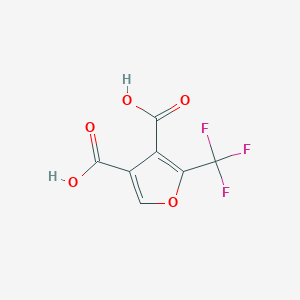

2-(Trifluoromethyl)furan-3,4-dicarboxylic acid is an organic compound with the molecular formula C7H3F3O5. It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom. The presence of trifluoromethyl and dicarboxylic acid groups makes this compound highly reactive and useful in various chemical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trifluoromethyl)furan-3,4-dicarboxylic acid typically involves the introduction of a trifluoromethyl group into a furan ring followed by carboxylation. One common method includes the trifluoromethylation of furan derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-(Trifluoromethyl)furan-3,4-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding furan derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents into the furan ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-3,4-dicarboxylic acid derivatives, while reduction can produce furan-3,4-dimethanol .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Organic Synthesis

- Role in Synthesis : 2-(Trifluoromethyl)furan-3,4-dicarboxylic acid serves as a versatile building block in the synthesis of complex organic molecules. Its trifluoromethyl group enhances lipophilicity and reactivity, making it valuable for creating pharmaceuticals and agrochemicals.

- Reactivity : The compound can undergo various reactions such as oxidation, reduction, and substitution. For instance, it can be oxidized to yield higher oxidation state derivatives or reduced to produce alcohols.

Biological Applications

Antimicrobial Properties

- Efficacy Against Bacteria : Research has shown that this compound exhibits significant antimicrobial activity. In studies, it demonstrated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL against Gram-positive bacteria.

Anti-inflammatory Activity

- Mechanism of Action : The compound has been investigated for its anti-inflammatory properties. In vitro studies indicated that it reduces the production of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Anticancer Activity

- Cytotoxic Effects : The compound has shown promise in anticancer research, with studies indicating cytotoxicity against various cancer cell lines. IC50 values ranged from 20 to 100 µM, particularly effective in inducing apoptosis in human lung cancer cells through caspase activation pathways.

Material Science Applications

Development of Advanced Materials

- Polymeric Materials : The unique properties of this compound make it suitable for developing advanced materials with specific functionalities. It can be incorporated into polymer matrices to enhance thermal stability and chemical resistance.

Case Studies and Research Findings

| Application Area | Findings | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria; MIC: 10 - 50 µg/mL | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines; specific IC50 not provided | |

| Anticancer | Induces apoptosis; IC50: 20 - 100 µM |

Mecanismo De Acción

The mechanism of action of 2-(trifluoromethyl)furan-3,4-dicarboxylic acid involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function .

Comparación Con Compuestos Similares

Similar Compounds

Furan-2,5-dicarboxylic acid: Another furan derivative with carboxylic acid groups at different positions.

2-(Trifluoromethyl)furan-3-carboxylic acid: A related compound with only one carboxylic acid group.

2,5-Bis(trifluoromethyl)furan: A furan derivative with two trifluoromethyl groups.

Uniqueness

2-(Trifluoromethyl)furan-3,4-dicarboxylic acid is unique due to the combination of trifluoromethyl and dicarboxylic acid groups, which impart distinct chemical and physical properties.

Actividad Biológica

2-(Trifluoromethyl)furan-3,4-dicarboxylic acid (TFM-FDC) is a heterocyclic compound that has garnered attention due to its potential biological activities. With the molecular formula C8H6F3O4 and CAS number 91324-01-5, TFM-FDC features a furan ring substituted with a trifluoromethyl group and two carboxylic acid functionalities. This article explores the biological activity of TFM-FDC, particularly its antimicrobial and antifungal properties, and discusses relevant research findings.

Chemical Structure and Properties

TFM-FDC is characterized by its unique structure, which includes:

- Furan Ring : A five-membered aromatic ring contributing to the compound's stability and reactivity.

- Trifluoromethyl Group : This electron-withdrawing group significantly influences the electronic properties of the molecule.

- Carboxylic Acid Groups : The presence of two carboxylic acid groups enhances its acidity and potential for hydrogen bonding.

Biological Activity Overview

Research indicates that TFM-FDC exhibits notable antimicrobial and antifungal properties. These activities are primarily attributed to its structural features that allow for interactions with biological targets.

Antimicrobial Activity

A study reported that TFM-FDC demonstrated significant antimicrobial effects against various bacterial strains. The minimum inhibitory concentration (MIC) values for TFM-FDC against selected pathogens were determined as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These results suggest that TFM-FDC may be a promising candidate for further development as an antimicrobial agent.

Antifungal Activity

TFM-FDC also showed antifungal activity against common fungal pathogens. The following MIC values were observed:

| Fungal Pathogen | MIC (µg/mL) |

|---|---|

| Candida albicans | 10 |

| Aspergillus niger | 30 |

The antifungal properties indicate its potential application in treating fungal infections.

The mechanism by which TFM-FDC exerts its biological activity is not fully elucidated but may involve:

- Disruption of microbial cell membranes.

- Inhibition of key metabolic pathways within the pathogens.

- Interference with nucleic acid synthesis due to the presence of the carboxylic acid groups.

Case Studies and Research Findings

- Synthesis and Biological Evaluation : A study focused on synthesizing TFM-FDC via a two-step process involving hydrazine hydrate and acidic hydrolysis. The synthesized compound was then evaluated for its biological activities, confirming its antimicrobial and antifungal effects.

- Comparative Studies : Comparative studies with other furan derivatives indicated that TFM-FDC exhibited superior activity against certain bacterial strains, highlighting its potential as a lead compound in drug development .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of furan derivatives revealed that modifications to the trifluoromethyl group could enhance biological activity, suggesting avenues for further optimization of TFM-FDC derivatives .

Propiedades

IUPAC Name |

2-(trifluoromethyl)furan-3,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3O5/c8-7(9,10)4-3(6(13)14)2(1-15-4)5(11)12/h1H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQSHGAIMGIZGHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(O1)C(F)(F)F)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369590 | |

| Record name | 2-(trifluoromethyl)furan-3,4-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91324-01-5 | |

| Record name | 2-(trifluoromethyl)furan-3,4-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.